1-(1-Fluorocyclopropyl)ethanone
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Overview
Description
1-(1-Fluorocyclopropyl)ethanone is a synthetic chemical compound with the molecular formula C5H7FO. It is characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an ethanone group.
Preparation Methods
The synthesis of 1-(1-Fluorocyclopropyl)ethanone can be achieved through several methods. One notable approach involves the Stille cross-coupling reaction, which allows for the direct introduction of the 1-fluorocyclopropyl group. This method utilizes a bench-stable (1-fluorocyclopropyl)metalloid reagent and is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve the use of palladium catalysts and appropriate solvents to facilitate the coupling process .
Chemical Reactions Analysis
1-(1-Fluorocyclopropyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Fluorocyclopropyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Fluorocyclopropyl)ethanone involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. . The specific molecular targets and pathways depend on the context of its application, whether in drug development, material science, or other fields.
Comparison with Similar Compounds
1-(1-Fluorocyclopropyl)ethanone can be compared with other fluorinated compounds, such as:
1-(1-Chlorocyclopropyl)ethanone: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
1-(1-Bromocyclopropyl)ethanone: Another halogenated analog with distinct chemical properties and uses.
1-(1-Fluorocyclopropyl)methanol:
The uniqueness of this compound lies in its specific fluorine substitution, which imparts unique properties and reactivity compared to its analogs .
Biological Activity
1-(1-Fluorocyclopropyl)ethanone is a synthetic compound notable for its unique structural features and potential applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C5H7FO
- Molecular Weight : 104.11 g/mol
- CAS Number : 63141-10-6
The compound consists of a cyclopropyl ring substituted with a fluorine atom and an ethanone group. The presence of fluorine significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to interact with various biological macromolecules such as proteins and enzymes. The fluorine atom enhances the compound's stability and resistance to metabolic degradation, making it a valuable candidate in drug design and development.
Key Mechanisms:
- Electrophilic Substitution : The fluorine atom increases the electrophilicity of the compound, facilitating reactions with nucleophiles in biological systems.
- Enzyme Interaction : Research indicates that this compound may modulate enzyme activities through covalent bonding or by altering enzyme conformation.
Biological Activity
This compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, research on related fluorinated compounds has indicated their efficacy against various bacterial strains due to their ability to disrupt bacterial cell membranes.
Anticancer Potential
The compound's mechanism involving enzyme inhibition suggests potential applications in cancer therapy. Preliminary studies indicate that it may inhibit specific pathways involved in tumor growth, although more extensive clinical trials are necessary to confirm these findings.
Research Findings and Case Studies
Applications in Scientific Research
The unique properties of this compound make it a versatile tool in scientific research:
- Organic Synthesis : It serves as an intermediate for synthesizing complex organic molecules, particularly fluorinated derivatives.
- Drug Development : Its potential as a precursor for novel therapeutic agents is being explored, particularly in the context of designing drugs with enhanced efficacy and reduced side effects.
- Material Science : The compound is also being investigated for applications in developing new materials with specific chemical properties.
Properties
IUPAC Name |
1-(1-fluorocyclopropyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGXRNZDYVFABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63141-10-6 |
Source
|
Record name | 1-(1-fluorocyclopropyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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